![molecular formula C7H9NOS B1611640 1-(Thiazol-2-yl)cyclobutanol CAS No. 362718-83-0](/img/structure/B1611640.png)
1-(Thiazol-2-yl)cyclobutanol
Overview
Description
1-(Thiazol-2-yl)cyclobutanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a cyclic compound that contains both a thiazole ring and a cyclobutane ring, which makes it an interesting target for chemical synthesis and research.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Thiazoles have been found to exhibit significant analgesic and anti-inflammatory activities. Specific compounds within this category have been tested and shown promising results in reducing pain and inflammation .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer. These compounds can be synthesized and evaluated for their cytotoxicity, contributing to cancer research and potential treatments .
Antibacterial Activity
Thiazoles also show emergent antibacterial activity. The complexation of peptides and drugs with thiazole structures can lead to new antibacterial agents, which is crucial in the fight against drug-resistant bacteria .
DNA Interaction and Cell Death
Certain thiazole-containing molecules can bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is vital for developing new anticancer drugs .
Agrochemical Applications
Thiazoles are used in agrochemicals due to their biological activity. They can serve as the basis for developing new pesticides or herbicides, contributing to agricultural productivity and pest control .
Industrial Applications
Beyond medicinal chemistry, thiazoles find applications in industrial settings. They are used as photographic sensitizers and in other chemical processes that require their unique properties .
Mechanism of Action
Target of Action
For instance, thiazoles have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They have also been reported to inhibit COX-2 and 5-LOX enzymes, which play a vital role in the initiation and progression of inflammatory reactions .
Mode of Action
For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows them to interact with a variety of biological targets and induce changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For instance, they can affect the arachidonic acid (AA) cascade, which is involved in inflammation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1-(Thiazol-2-yl)cyclobutanol.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVAUUDEBFFNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514526 | |
Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-2-yl)cyclobutanol | |
CAS RN |
362718-83-0 | |
Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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